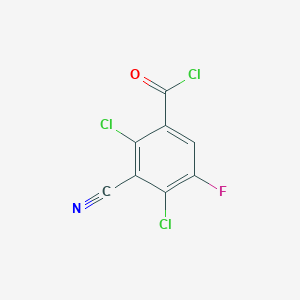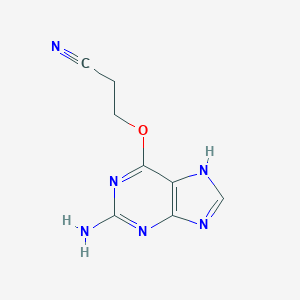
O(6)-(2-Cyanoethyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O(6)-(2-Cyanoethyl)guanine, commonly referred to as O6CEG, is a synthetic guanine derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. It is a DNA alkylating agent that selectively targets cancer cells, making it a promising candidate for chemotherapy.
Mechanism Of Action
O6CEG is an alkylating agent that specifically targets the O6 position of guanine in DNA. This leads to the formation of adducts, which can cause DNA damage and ultimately lead to cell death. The selectivity of O6CEG for cancer cells is thought to be due to the higher levels of DNA replication and repair in cancer cells, which make them more susceptible to DNA damage.
Biochemical And Physiological Effects
O6CEG has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and cause DNA damage. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
O6CEG has several advantages for lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. It also has the potential to selectively target cancer cells, making it a promising candidate for chemotherapy. However, there are also limitations to its use in lab experiments. It can be difficult to obtain sufficient quantities of pure O6CEG, and its use may require specialized equipment and expertise.
Future Directions
There are several future directions for research on O6CEG. One area of interest is the development of new synthesis methods that can produce larger quantities of pure O6CEG. Another area of research is the optimization of O6CEG for use in cancer treatment, including the development of new delivery methods and combination therapies. Additionally, there is potential for the use of O6CEG in other fields, such as the treatment of autoimmune diseases.
Synthesis Methods
O6CEG can be synthesized through a multi-step process involving the reaction of 2-cyanoethyl bromide with guanine, followed by the addition of a base and a solvent. The final product is obtained through purification techniques such as column chromatography.
Scientific Research Applications
O6CEG has been extensively studied for its potential use in cancer treatment. It has been found to selectively target cancer cells by alkylating the O6 position of guanine in DNA, which leads to DNA damage and cell death. This mechanism of action makes it a promising candidate for chemotherapy, as it has the potential to kill cancer cells while sparing healthy cells.
properties
CAS RN |
118822-55-2 |
|---|---|
Product Name |
O(6)-(2-Cyanoethyl)guanine |
Molecular Formula |
C8H8N6O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-[(2-amino-7H-purin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-15-7-5-6(12-4-11-5)13-8(10)14-7/h4H,1,3H2,(H3,10,11,12,13,14) |
InChI Key |
SGRXVOKUPDFBAC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Other CAS RN |
118822-55-2 |
synonyms |
O(6)-(2-cyanoethyl)guanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
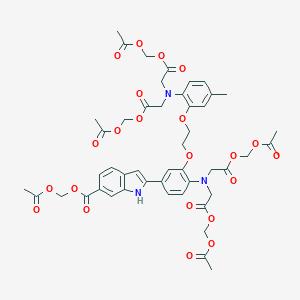
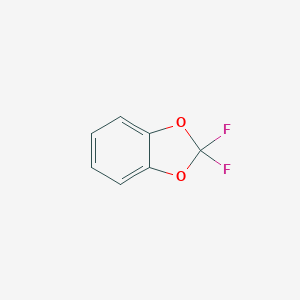
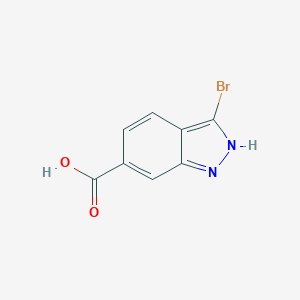
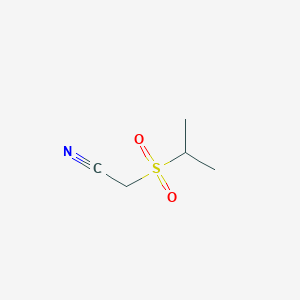
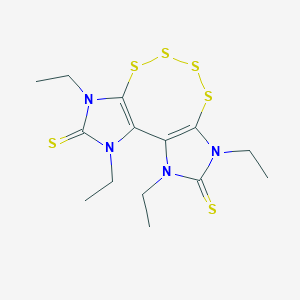
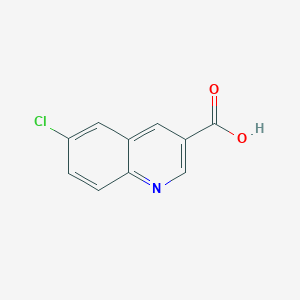
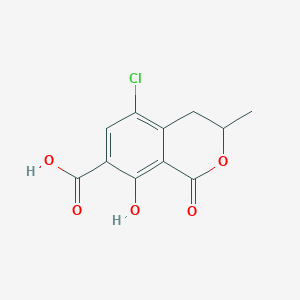
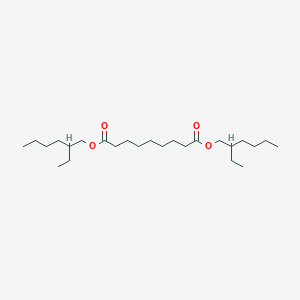
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
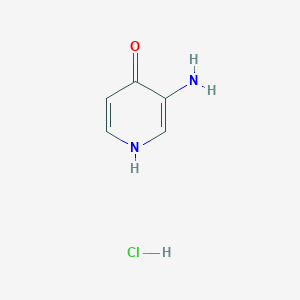
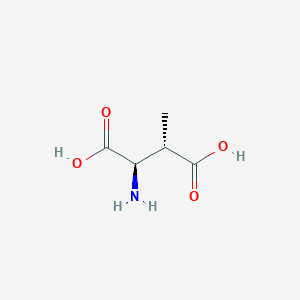
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
